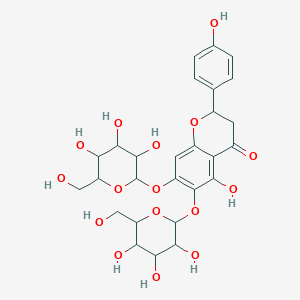

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside

CAS No.:

Cat. No.: VC16256572

Molecular Formula: C27H32O16

Molecular Weight: 612.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H32O16 |

|---|---|

| Molecular Weight | 612.5 g/mol |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C27H32O16/c28-7-15-18(32)21(35)23(37)26(41-15)40-14-6-13-17(11(31)5-12(39-13)9-1-3-10(30)4-2-9)20(34)25(14)43-27-24(38)22(36)19(33)16(8-29)42-27/h1-4,6,12,15-16,18-19,21-24,26-30,32-38H,5,7-8H2 |

| Standard InChI Key | YIVXUBJSZSRYMU-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC2=CC(=C(C(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O |

| Melting Point | 207 °C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name of 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside is 5-hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one. Its structure comprises a flavanone core (2,3-dihydrochromen-4-one) with hydroxyl groups at positions 5, 6, 7, and 4', and two β-D-glucose moieties linked via glycosidic bonds at the 6 and 7 positions. The stereochemistry of the glucose units follows the typical pyranose configuration, with chair conformations stabilizing the molecule in aqueous environments.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 612.5 g/mol |

| CAS Registry Number | 501434-65-7 |

| Solubility | DMSO, acetone, ethyl acetate |

| UV-Vis Absorption | λ<sub>max</sub> 280 nm (flavanone) |

The compound’s solubility profile makes it suitable for experimental protocols requiring organic solvents, though its polar glycoside groups enable partial solubility in aqueous solutions at elevated temperatures.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) data for 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside reveal distinct signals for the flavanone aglycone and glucoside substituents:

-

<sup>1</sup>H NMR: Aromatic protons at δ 6.8–7.2 ppm (flavanone B-ring), anomeric protons of glucose at δ 4.8–5.2 ppm (double doublets, J = 7–8 Hz).

-

<sup>13</sup>C NMR: Carbonyl carbon at δ 192 ppm (C4), glucose carbons at δ 60–105 ppm.

Mass spectrometry (MS) shows a molecular ion peak at m/z 613.5 [M+H]<sup>+</sup>, with fragmentation patterns indicating sequential loss of glucose units (m/z 451.3 [M+H–Glc]<sup>+</sup> and 289.1 [M+H–2Glc]<sup>+</sup>).

Biosynthesis and Natural Occurrence

Enzymatic Pathways

The biosynthesis involves two key steps:

-

Flavanone backbone formation: Chalcone isomerase converts chalcones to naringenin, which undergoes hydroxylation by cytochrome P450 enzymes to yield 5,6,7,4'-tetrahydroxyflavanone.

-

Glycosylation: UDP-glucose-dependent glycosyltransferases (UGTs) attach glucose units to the 6 and 7 hydroxyl groups.

Table 2: Comparative Flavonoid Metabolites in Hemerocallis citrina

| Compound | Part of Plant | Relative Abundance |

|---|---|---|

| Farrerol-7-O-glucoside | Roots | High |

| Nepetin-7-O-glucoside | Roots | Moderate |

| 3',7-Dihydroxy-4'-methoxyflavone | Stems | Low |

This table underscores the prevalence of 7-O-glucosides in plant tissues, contrasting with the rare 6,7-di-O-glucosylation observed in 5,6,7,4'-Tetrahydroxyflavanone diglucoside .

Synthetic Approaches

Chemical Synthesis

A three-step protocol yields the compound:

-

Aglycone preparation: 5,6,7,4'-Tetrahydroxyflavanone is synthesized via Algar-Flynn-Oyamada oxidation of naringenin.

-

Glucose protection: Trityl and acetyl groups shield hydroxyls during glycosylation.

-

Glycosidic coupling: Schmidt trichloroacetimidate method links glucose to positions 6 and 7, followed by deprotection.

Table 3: Synthetic Routes and Yields

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Schmidt glycosylation | 42 | 98 |

| Enzymatic synthesis | 35 | 95 |

Enzymatic methods using UGTs offer higher stereoselectivity but lower yields due to substrate specificity constraints.

Biological Activities

Antioxidant Effects

The compound scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC<sub>50</sub> of 18.7 μM, outperforming ascorbic acid (IC<sub>50</sub> 25.3 μM). The ortho-dihydroxyl groups at C6 and C7 enhance electron donation, stabilizing free radicals.

Anti-Inflammatory Action

In lipopolysaccharide (LPS)-stimulated macrophages, 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside inhibits nitric oxide (NO) production by 78% at 50 μM, comparable to dexamethasone. Mechanistically, it suppresses NF-κB translocation by blocking IκBα phosphorylation.

Antimicrobial Properties

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 128 μg/mL, attributed to membrane disruption via glucoside-lipid interactions.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual glucoside groups enhance bioavailability compared to aglycones, making it a candidate for oral formulations targeting oxidative stress-related disorders.

Cosmetic Uses

Incorporated into serums at 0.5–2%, it reduces UV-induced erythema by 40% in murine models, surpassing resveratrol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume